3-Bromo-4-methylbenzenecarbothioamide
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Overview
Description
3-Bromo-4-methylbenzenecarbothioamide is an organic compound that belongs to the class of thiobenzamides Thiobenzamides are characterized by the presence of a thioamide group (-CSNH2) attached to a benzene ring The compound this compound has a bromine atom and a methyl group substituted at the 3rd and 4th positions of the benzene ring, respectively
Mechanism of Action
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also participate in Eschenmoser coupling reactions .
Pharmacokinetics
Some general properties have been reported The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeantThe compound’s skin permeation is low, and it has a lipophilicity log Po/w (iLOGP) of 1.66 .
Action Environment
The action of 3-Bromo-4-methyl-thiobenzamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which thiobenzamides can participate, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficiency and outcome of this reaction, and thus the action of 3-Bromo-4-methyl-thiobenzamide, can be influenced by factors such as temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
It is known that thiobenzamide derivatives are integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis .
Cellular Effects
Thiazoline and thiazole derivatives, which are structurally similar to thiobenzamides, have been reported to exhibit a wide range of biological activities such as anticancer, antimicrobial, antimalarial, anti-tuberculosis, and neurotoxic effects .
Molecular Mechanism
It is known that thiazoline and thiazole derivatives can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .
Temporal Effects in Laboratory Settings
It is known that thiazoline and thiazole derivatives can be efficiently synthesized using readily available and inexpensive substrates under mild reaction conditions .
Metabolic Pathways
It is known that thiazoline and thiazole derivatives are integral parts of numerous natural products, drugs, and useful molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylbenzenecarbothioamide typically involves the introduction of a thioamide group to a brominated and methylated benzene derivative. One common method is the reaction of 3-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the desired thiobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thioamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiobenzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines derived from the reduction of the thioamide group.
Scientific Research Applications
3-Bromo-4-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but lacks the thioamide group.
4-Methylthiobenzamide: Similar structure but lacks the bromine atom.
3-Bromo-thiobenzamide: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-4-methylbenzenecarbothioamide is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-methylbenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSFWPLIXHUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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